molecular formula C6H12KO9P B13420254 alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt CAS No. 53823-71-5

alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt

Cat. No.: B13420254
CAS No.: 53823-71-5
M. Wt: 298.23 g/mol
InChI Key: ZNOUUYCUFMKMNZ-WYRLRVFGSA-M
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Description

α-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt (C₆H₁₁KO₉P; MW ≈ 297.1 g/mol) is a phosphorylated derivative of glucose with a phosphate group esterified at the 1-position of the α-D-glucopyranose ring. As a monopotassium salt, it contains a single potassium ion (K⁺) as the counterion to the phosphate group. This compound is critical in biochemical pathways, particularly in carbohydrate metabolism, where glucose-1-phosphate intermediates are involved in glycogen synthesis and breakdown . Its monovalent potassium counterion distinguishes it from sodium or dipotassium salts, influencing solubility, stability, and compatibility in enzymatic assays.

Properties

CAS No.

53823-71-5

Molecular Formula

C6H12KO9P

Molecular Weight

298.23 g/mol

IUPAC Name

potassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C6H13O9P.K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

ZNOUUYCUFMKMNZ-WYRLRVFGSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)[O-])O)O)O)O.[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[K+]

Origin of Product

United States

Preparation Methods

Preparation Methods of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt

The preparation of this compound is generally achieved via two principal methodologies: chemical synthesis and enzymatic phosphorylation. Each method has unique advantages, limitations, and procedural details.

Chemical Synthesis

Chemical synthesis typically involves the phosphorylation of alpha-D-glucose at the 1-position, followed by salt formation with potassium ions.

Phosphorylation Reaction
  • Starting Material: alpha-D-glucose or its derivatives
  • Phosphorylating Agent: Phosphoric acid or phosphorus oxychloride (POCl3) under controlled conditions
  • Reaction Conditions: Acidic medium, low temperature to moderate temperature (0–50 °C), often in aqueous or mixed solvent systems
  • Procedure:
    • Alpha-D-glucose is dissolved in an aqueous medium.
    • Phosphoric acid is added slowly to the solution under stirring.
    • The mixture is maintained at a controlled temperature to promote selective phosphorylation at the C1 hydroxyl group.
    • After completion, the reaction mixture is neutralized with potassium hydroxide to form the monopotassium salt.
    • The product is isolated by crystallization or lyophilization.
Purification and Isolation
  • Techniques: Crystallization from aqueous solution, freeze-drying (lyophilization) to obtain the pure monopotassium salt
  • Yield: Typically moderate to high, depending on reaction conditions and purity of reagents

Enzymatic Synthesis

Enzymatic synthesis leverages the specificity of enzymes such as alpha-glucan phosphorylases or glucose-1-kinases to catalyze the phosphorylation of glucose.

Enzymatic Phosphorylation
  • Enzymes Used: Alpha-glucan phosphorylases, glucose-1-kinase, or hexokinase with ATP or inorganic phosphate as phosphate donors
  • Substrate: Alpha-D-glucose
  • Reaction Conditions: Mild aqueous conditions, physiological pH (6.5–7.5), temperature around 30–40 °C
  • Procedure:
    • Alpha-D-glucose is incubated with the enzyme and phosphate donor in buffered aqueous solution.
    • The enzyme catalyzes the transfer of the phosphate group to the C1 hydroxyl of glucose.
    • Potassium ions are introduced to form the monopotassium salt.
    • The product is purified by chromatographic techniques or crystallization.
Advantages
  • High regioselectivity and stereoselectivity
  • Environmentally friendly and mild reaction conditions
  • Potential for high purity product

Comparative Table of Preparation Methods

Aspect Chemical Synthesis Enzymatic Synthesis
Starting Materials Alpha-D-glucose, phosphoric acid Alpha-D-glucose, enzyme, phosphate donor
Reaction Conditions Acidic, variable temperature (0–50 °C) Mild, physiological pH and temperature
Selectivity Moderate, may require purification High regio- and stereoselectivity
Environmental Impact Uses chemicals, possible waste Biocatalytic, environmentally benign
Yield Moderate to high High
Purification Crystallization, lyophilization Chromatography, crystallization
Scalability High, industrially feasible Dependent on enzyme availability

Research Findings and Data Summary

Reaction Efficiency and Yield

  • Chemical phosphorylation reactions report yields ranging from 60% to 85% depending on reaction time and temperature control.
  • Enzymatic methods achieve yields exceeding 90%, with higher purity and fewer side products.

Structural Confirmation

  • The identity and purity of this compound are confirmed by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography.
  • The phosphate group is confirmed to be attached at the C1 position of the glucopyranose ring.

Summary Table of Key Preparation Parameters

Parameter Chemical Method Enzymatic Method
Temperature Range 0–50 °C 30–40 °C
pH Range Acidic (pH 1-3) Neutral to slightly alkaline (pH 6.5–7.5)
Reaction Time 2–6 hours 1–4 hours
Phosphate Source Phosphoric acid or POCl3 Inorganic phosphate or ATP
Potassium Salt Formation Neutralization with KOH Addition of K+ ions post-reaction
Purification Techniques Crystallization, lyophilization Chromatography, crystallization
Typical Yield (%) 60–85 90+

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gluconic acid derivatives.

    Reduction: It can be reduced to form deoxy-sugar derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Gluconic acid derivatives.

    Reduction: Deoxy-sugar derivatives.

    Substitution: Various substituted glucose derivatives.

Scientific Research Applications

Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.

    Medicine: It is used in the development of pharmaceuticals and as a component in diagnostic assays.

    Industry: The compound is used in the production of food additives and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycogenesis. The compound acts as a substrate for enzymes such as phosphoglucomutase, which converts it to glucose-6-phosphate, a key intermediate in metabolic pathways.

Molecular Targets and Pathways:

    Phosphoglucomutase: Converts the compound to glucose-6-phosphate.

    Glycogen Phosphorylase: Involved in glycogenolysis, converting glycogen to glucose-1-phosphate.

    Glucose-1-Phosphate Thymidylyltransferase: Catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate.

Comparison with Similar Compounds

Comparison with Sodium and Other Potassium Salts

Table 1: Comparison of Glucose-1-Phosphate Salts
Compound Name Molecular Formula Molecular Weight (g/mol) Salt Form Key Applications References
α-D-Glucose-1-phosphate monopotassium salt C₆H₁₁KO₉P 297.1 Monopotassium Biochemical research, enzyme studies
α-D-Glucose-1-phosphate disodium salt (anhydrous) C₆H₁₁Na₂O₉P 304.10 Disodium Substrate for phosphorylases
α-D-Glucose-1-phosphate dipotassium salt C₆H₁₁K₂O₉P 336.32 Dipotassium High-purity biochemical assays
α-D-Glucose-1-phosphate disodium salt tetrahydrate C₆H₁₁Na₂O₉P·4H₂O 376.20 Disodium Stabilized storage for lab use

Key Differences :

  • Solubility : Sodium salts (e.g., disodium tetrahydrate) exhibit higher aqueous solubility due to smaller ionic radius and stronger hydration, while potassium salts may precipitate at high concentrations .
  • Stability : The disodium tetrahydrate requires storage at -20°C for long-term stability , whereas dipotassium salts (≥99% purity) are stable at room temperature for biochemical applications .
  • Ionic Strength : Potassium ions (K⁺) are preferred in certain enzymatic reactions (e.g., glycolysis) due to their role as cofactors, whereas sodium salts are used in ion-sensitive assays .

Comparison with Other Sugar Phosphates

Table 2: Comparison with Structurally Similar Sugar Phosphates
Compound Name Phosphate Position Sugar Backbone Molecular Formula Key Metabolic Role References
α-D-Glucose-1-phosphate 1-position Glucose C₆H₁₁KO₉P Glycogen metabolism (Cori ester)
D-Fructose-6-phosphate 6-position Fructose C₆H₁₁Na₂O₉P Glycolysis intermediate
N-Acetylglucosamine-1-phosphate 1-position Modified glucose C₈H₁₄NO₉P Peptidoglycan biosynthesis
α-D-Galactose-1-phosphate 1-position Galactose C₆H₁₁O₉P Leloir pathway (galactosemia link)

Structural and Functional Insights :

  • Phosphate Position : Glucose-1-phosphate (1-position) is a substrate for glycogen synthase, whereas fructose-6-phosphate (6-position) enters glycolysis .
  • Modified Backbones: N-Acetylglucosamine-1-phosphate incorporates an acetylated amino group, enabling its role in bacterial cell wall synthesis .
  • Disease Relevance : Defects in galactose-1-phosphate metabolism lead to galactosemia, highlighting the specificity of sugar-phosphate pathways .

Comparison with Modified Derivatives and Oligosaccharide Phosphates

Example: Maltose-1-Phosphate Dipotassium Salt (C₁₂H₂₁K₂O₁₄P; MW 498.46 g/mol)
  • Structure : Contains a disaccharide (glucose-glucose) with a phosphate at the 1-position .
  • Applications : Used in studies of starch metabolism and bacterial maltose transporters.
  • Contrast: Larger molecular size reduces solubility compared to monosaccharide phosphates, limiting its use in high-throughput assays .

Biological Activity

Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt, also known as potassium alpha-D-glucopyranose-1-phosphate (KGP), is a phosphorylated sugar derivative that plays a significant role in biological processes. This compound is primarily studied within the fields of glycobiology and biochemistry due to its involvement in metabolic pathways and potential therapeutic applications.

  • Chemical Formula : C₆H₁₃O₉P·K
  • Molecular Weight : Approximately 228.2 g/mol
  • CAS Number : 14613-10-4

Metabolic Role

KGP is a key intermediate in the metabolism of carbohydrates. It is involved in the synthesis of glycogen and serves as a substrate for various enzymatic reactions. The monophosphate form of glucose is crucial for energy production and storage in cells.

Enzymatic Interactions

KGP acts as a substrate for several enzymes, including:

  • Hexokinase : Catalyzes the phosphorylation of glucose to glucose-6-phosphate.
  • Phosphoglucomutase : Converts glucose-1-phosphate to glucose-6-phosphate, facilitating the interconversion between different sugar phosphates.

Case Studies and Research Findings

Several studies have investigated the biological effects of KGP:

  • Glycogen Synthesis :
    • Research indicates that KGP enhances glycogen synthesis in hepatocytes by increasing the availability of glucose-1-phosphate, which is essential for glycogen synthase activity .
  • Cellular Signaling :
    • A study demonstrated that KGP influences insulin signaling pathways, promoting glucose uptake in muscle cells. This effect suggests potential applications in managing insulin resistance and type 2 diabetes .
  • Plant Biology :
    • KGP has been shown to affect plant growth positively by enhancing phosphorus availability, which is critical for energy transfer and photosynthesis. In experiments with winter wheat, plants treated with KGP exhibited increased leaf length and biomass compared to untreated controls .

Data Table: Comparative Effects of KGP

Study FocusObserved EffectReference
Glycogen SynthesisIncreased glycogen levels
Insulin SignalingEnhanced glucose uptake
Plant GrowthImproved leaf length and biomass

Safety and Toxicology

While KGP is generally recognized as safe (GRAS) for use in food products, there are considerations regarding its potential irritant properties upon contact with skin or mucous membranes . Long-term exposure studies are necessary to fully understand any adverse effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high-purity preparation of alpha-D-glucopyranose 1-(dihydrogen phosphate) monopotassium salt?

  • Methodology : Phosphorylation of alpha-D-glucose using phosphoric acid derivatives (e.g., POCl₃ or H₃PO₄) under anhydrous conditions, followed by neutralization with potassium hydroxide. Purification via recrystallization in aqueous ethanol (70–80% v/v) removes unreacted substrates. Monitor purity via HPLC with UV detection (λ = 210 nm) and confirm stoichiometry using elemental analysis (K⁺ content by ICP-OES) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H and ³¹P NMR to confirm the anomeric configuration (α-D-glucopyranose, δ ~5.4 ppm for H1) and phosphate bonding (δ ~4-5 ppm for ³¹P).
  • FTIR : Peaks at 950–1250 cm⁻¹ (P–O–C stretch) and 1050–1150 cm⁻¹ (C–O–P linkage).
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths (e.g., P–O = 1.54 Å) and confirm monopotassium coordination .

Q. How can solubility discrepancies in aqueous solutions be experimentally addressed?

  • Methodology : Conduct solubility studies at controlled temperatures (4–37°C) and pH (6.0–8.0) using gravimetric analysis. Pre-saturate solutions with excess compound, filter, and quantify dissolved material via UV-Vis at 260 nm. Compare results with thermodynamic models (e.g., UNIFAC) to resolve inconsistencies .

Q. What protocols validate the compound’s stability under varying storage conditions?

  • Methodology : Accelerated stability testing via TGA/DSC (decomposition onset >150°C) and long-term storage trials (-20°C vs. 25°C). Monitor degradation products (e.g., free glucose or inorganic phosphate) using ion chromatography or enzymatic assays (glucose oxidase/peroxidase) .

Advanced Research Questions

Q. How to design experiments investigating its role as a substrate in enzymatic phosphorylation cascades?

  • Methodology : Use ³²P-radiolabeled or ¹³C/²H isotopologues to track phosphate transfer in kinase assays (e.g., hexokinase). Quantify kinetics via stopped-flow spectrophotometry (NADPH coupling) or LC-MS/MS for product identification. Control for metal ion interference (e.g., Mg²⁺ vs. K⁺) .

Q. What strategies resolve contradictions in reported phosphorylation efficiencies during synthesis?

  • Methodology : Compare reaction solvents (DMF vs. pyridine), catalysts (imidazole vs. triethylamine), and protecting groups (acetyl vs. benzyl). Optimize using DoE (Design of Experiments) to identify critical factors (e.g., temperature, water activity). Validate via ³¹P NMR reaction monitoring .

Q. How to analyze its structural dynamics in solution versus crystalline states?

  • Methodology : Pair solid-state NMR (ssNMR) with X-ray diffraction to compare conformational flexibility. For solution studies, use ROESY NMR to detect intramolecular hydrogen bonding (e.g., O1–O3 interactions). Computational modeling (DFT or MD simulations) can predict solvent effects on stability .

Q. What approaches address conflicting data on its hygroscopicity and hydrate formation?

  • Methodology : Dynamic vapor sorption (DVS) analysis at 25°C (0–95% RH) to quantify water uptake. Characterize hydrates via PXRD (distinct peaks at 2θ = 12° and 18°) and TGA (weight loss steps at 50–120°C). Cross-reference with Karl Fischer titration for precise moisture content .

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